Galloflavin Potassium: A Technical Guide to a Potent Lactate Dehydrogenase Inhibitor
Galloflavin Potassium: A Technical Guide to a Potent Lactate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin potassium stands out as a significant inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. Its ability to impede the metabolic engine of cancer cells has positioned it as a compound of high interest in oncology research and drug development. This technical guide provides a comprehensive overview of galloflavin potassium, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its impact on key cellular signaling pathways.
Introduction
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate. Elevated LDH activity is a hallmark of many cancers and is associated with tumor progression, metastasis, and poor prognosis.[1][2] Galloflavin, a synthetic compound derived from gallic acid, has emerged as a potent inhibitor of both major isoforms of human LDH, LDHA and LDHB.[3][4] By targeting LDH, galloflavin disrupts the metabolic framework of cancer cells, leading to decreased ATP production, increased oxidative stress, and ultimately, apoptosis.[3][5] This guide serves as a technical resource for researchers exploring the therapeutic potential of galloflavin potassium.
Mechanism of Action
Galloflavin acts as a non-competitive inhibitor of LDH.[3] It preferentially binds to the free enzyme, distinct from the binding sites of the substrate (pyruvate) and the cofactor (NADH).[3][6] This binding is facilitated by hydrogen bonds.[5] Unlike many other LDH inhibitors that show selectivity for either the A or B isoform, galloflavin effectively inhibits both LDHA and LDHB.[3][6] This broad-spectrum inhibition makes it a valuable tool for studying the overall impact of LDH suppression in various cancer models.
Quantitative Inhibitory Data
The inhibitory potency of galloflavin against lactate dehydrogenase has been quantified in several studies. The following tables summarize the key kinetic parameters.
Table 1: Inhibition Constants (Ki) of Galloflavin
| LDH Isoform | Substrate for Ki Determination | Ki Value (μM) | Citation(s) |
| Human LDH-A | Pyruvate | 5.46 | [1][6][7] |
| Human LDH-B | Pyruvate | 15.06 | [1][6][7] |
| Human LDH-A | NADH | 56 | [3] |
Table 2: In Vitro Efficacy (IC50 / IC100) of Galloflavin
| Cell Line | Assay Type | Parameter | Value (μM) | Citation(s) |
| Endometrial Cancer (ECC-1) | Cell Proliferation (MTT) | IC50 (72h) | 25 | [4] |
| Endometrial Cancer (Ishikawa) | Cell Proliferation (MTT) | IC50 (72h) | 43 | [4] |
| Human Hepatocellular Carcinoma (PLC/PRF/5) | Not Specified | Not Specified | Micromolar concentrations | [3][8] |
| Human Colorectal Cancer (SW620) | Not Specified | Not Specified | Not Specified | Not applicable |
| Breast Cancer (MCF-7, MDA-MB-231, MCF-Tam) | Growth Inhibition | Not Specified | Similar across cell lines | [9] |
| Ovarian Cancer (OVCAR3) | Cell Proliferation | Not Specified | 250 (used in combination study) | [10] |
| Human LDHA | Enzyme Activity | IC100 | 201 | [3] |
Synthesis of Galloflavin
While not widely commercially available, galloflavin can be synthesized from gallic acid.[3][4] The general procedure involves the ammonification of a gallic acid derivative followed by an oxidation reaction.
A detailed synthesis method involves utilizing a gallic acid-derivative and treating it with a 10-25% ammonia solution in a water bath at 45-55°C for 5-24 hours. Following ammonification, an oxidant is introduced to the solution to carry out an oxidation reaction for another 5-24 hours. After the reaction is complete, the solution is filtered. The resulting filter cake is dissolved in an aqueous sodium hydroxide solution. This alkaline solution is then extracted with an organic solvent. The pH of the aqueous phase is subsequently adjusted to 1.0-2.5 with hydrochloric acid to induce crystallization. The crystals are filtered and vacuum-dried to yield light yellow ellagic acid, a related compound.[11] Further specific steps to convert this intermediate to galloflavin would be required.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of galloflavin potassium.
Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay
This assay measures the ability of galloflavin to inhibit the enzymatic activity of purified LDH.
Materials:
-
Human LDH-A (from human liver) and LDH-B (from human heart)
-
Galloflavin potassium
-
100 mM Phosphate buffer (pH 7.5)
-
1 mM Pyruvate
-
150 µM NADH
-
96-well microplate
-
Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)
Procedure:
-
Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.
-
Add purified human LDH-A or LDH-B to the reaction mix to a final concentration of 0.015 U/mL.
-
Prepare serial dilutions of galloflavin in the reaction mix, with final concentrations typically ranging from 0 to 500 µM.
-
Initiate the enzymatic reaction by adding the LDH enzyme to the wells containing the reaction mix and galloflavin.
-
Immediately measure the decrease in NADH fluorescence (oxidation) over a period of 3 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8]
-
The rate of NADH oxidation is proportional to the LDH activity. Calculate the percentage of inhibition for each galloflavin concentration relative to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of galloflavin on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ECC-1, Ishikawa)
-
Complete cell culture medium
-
Galloflavin potassium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1.6 x 10^4 cells/well for PLC/PRF/5 cells) and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of galloflavin (e.g., 0-500 µM) for a specified duration (e.g., 72 hours).[4][8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Lactate Production Assay
This assay quantifies the amount of lactate released by cells into the culture medium, providing a direct measure of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Galloflavin potassium
-
Lactate assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with galloflavin as described in the MTT assay protocol.
-
After the desired treatment period (e.g., 16 hours), collect the cell culture supernatant.[4]
-
Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalize the lactate production to the number of viable cells (determined by a parallel MTT assay or cell counting).
ATP Measurement Assay
This assay measures the intracellular ATP levels, providing an indication of the overall energy status of the cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Galloflavin potassium
-
ATP assay kit (commercially available, typically luciferase-based)
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with galloflavin.[12]
-
At the end of the treatment period (e.g., 16 hours), lyse the cells using the reagent provided in the ATP assay kit.[4]
-
Add the luciferase-based detection reagent to the cell lysate. The luciferase enzyme will catalyze a reaction with ATP to produce a luminescent signal.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the number of viable cells.
Signaling Pathways and Cellular Effects
The inhibition of LDH by galloflavin triggers a cascade of downstream effects that impact several critical cellular signaling pathways.
The Warburg Effect and Cellular Metabolism
By inhibiting LDH, galloflavin directly counteracts the Warburg effect. This leads to a metabolic shift away from glycolysis and towards oxidative phosphorylation.
Caption: Inhibition of LDH by Galloflavin Disrupts the Warburg Effect.
Induction of Apoptosis
The metabolic stress induced by galloflavin, including reduced ATP production and increased reactive oxygen species (ROS), can trigger the intrinsic apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Database Query Results: Galloflavin, , Apoptosis [nestronics.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 11. CN109593092A - A method of ellagic acid is synthesized using gallic acid-derivate - Google Patents [patents.google.com]
- 12. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
